molecular formula C15H15N3O6S B10881955 Furan-2-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Furan-2-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10881955
M. Wt: 365.4 g/mol
InChI Key: DGLWXBYWNAXFNE-UHFFFAOYSA-N
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Description

2-FURYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl sulfonyl piperazine. The key steps include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Nitrophenyl Sulfonyl Piperazine: This involves the sulfonation of piperazine with a nitrophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves the coupling of the furan ring with the nitrophenyl sulfonyl piperazine under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-FURYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Sulfonamide or sulfonothiol derivatives.

Scientific Research Applications

2-FURYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticholinesterase agent, which could be useful in treating neurodegenerative diseases like Alzheimer’s.

    Biological Research: The compound’s ability to inhibit certain enzymes makes it a valuable tool in biochemical studies.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-FURYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzyme active sites, inhibiting their activity. The sulfonyl group enhances the compound’s binding affinity to its targets, while the piperazine moiety provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    2-FURYL{4-[(3-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE: Similar structure but with a different position of the nitro group.

    2-FURYL{4-[(2-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE: Another isomer with the nitro group in a different position.

    2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE: Contains an indole group instead of a nitrophenyl group.

Uniqueness

2-FURYL{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}METHANONE is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity compared to its isomers and analogs.

Properties

Molecular Formula

C15H15N3O6S

Molecular Weight

365.4 g/mol

IUPAC Name

furan-2-yl-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C15H15N3O6S/c19-15(14-2-1-11-24-14)16-7-9-17(10-8-16)25(22,23)13-5-3-12(4-6-13)18(20)21/h1-6,11H,7-10H2

InChI Key

DGLWXBYWNAXFNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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